![molecular formula C10H17I B2632557 1-Iodo-3-pentylbicyclo[1.1.1]pentane CAS No. 212386-74-8](/img/structure/B2632557.png)
1-Iodo-3-pentylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-pentylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is a highly strained three-dimensional scaffold. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an iodine atom and a pentyl group attached to the bicyclo[1.1.1]pentane core adds to its chemical versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentylbicyclo[1.1.1]pentane can be synthesized through the reaction of [1.1.1]propellane with iodine and a pentyl halide under specific conditions. The reaction typically involves the use of a radical initiator to facilitate the addition of the iodine and pentyl groups to the propellane core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical reactions under visible light has also been explored to achieve efficient synthesis of bicyclo[1.1.1]pentane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-pentylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted bicyclo[1.1.1]pentane derivatives.
- Alcohols and ketones from oxidation reactions.
- Hydrocarbons from reduction reactions .
Applications De Recherche Scientifique
1-Iodo-3-pentylbicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the synthesis of novel polymers and materials with unique mechanical properties.
Chemical Biology: Utilized in the development of molecular probes and imaging agents.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of 1-iodo-3-pentylbicyclo[1.1.1]pentane involves its ability to undergo various chemical transformations due to the strained nature of the bicyclo[1.1.1]pentane core. The iodine atom serves as a reactive site for substitution and cross-coupling reactions, while the pentyl group provides hydrophobic interactions in biological systems. The compound’s unique structure allows it to interact with molecular targets and pathways in a manner distinct from other less strained molecules .
Comparaison Avec Des Composés Similaires
- 1-Iodo-3-methylbicyclo[1.1.1]pentane
- 1-Iodo-3-ethylbicyclo[1.1.1]pentane
- 1-Iodo-3-propylbicyclo[1.1.1]pentane
Comparison: 1-Iodo-3-pentylbicyclo[1.1.1]pentane is unique due to the longer pentyl chain, which can influence its solubility and hydrophobic interactions compared to its shorter-chain analogs. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug design and materials science .
Propriétés
IUPAC Name |
1-iodo-3-pentylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCFTKZAHCSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2632475.png)
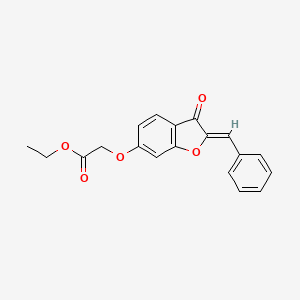

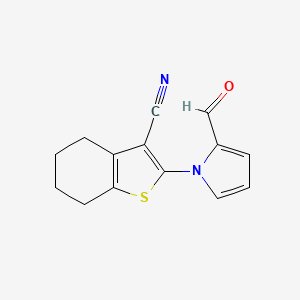
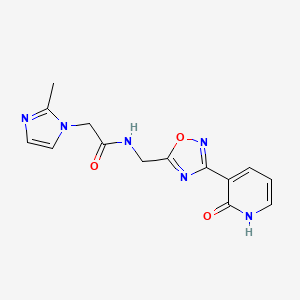
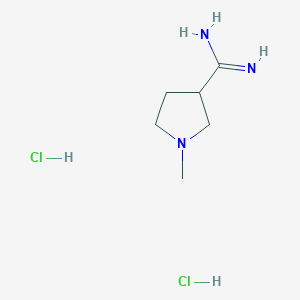
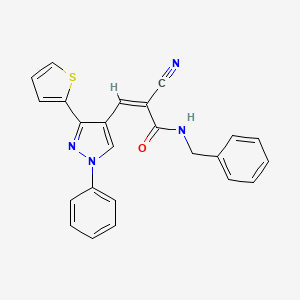
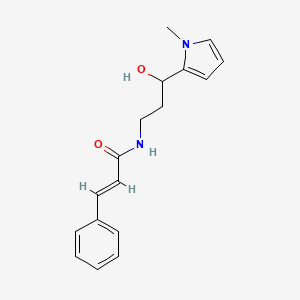
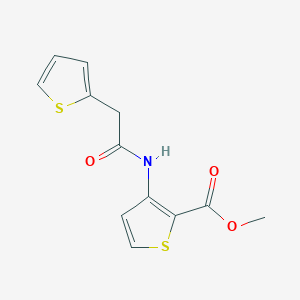
![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)
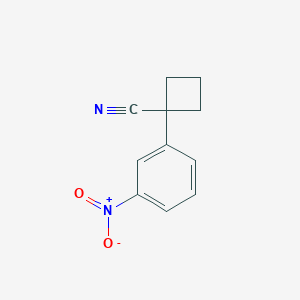

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-pyrrolidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2632497.png)
